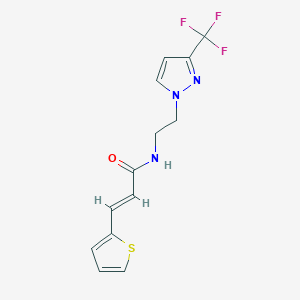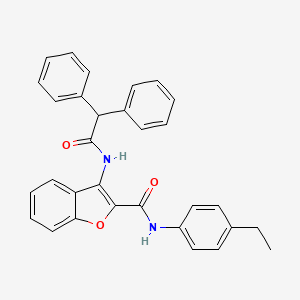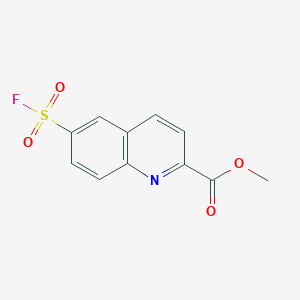![molecular formula C20H13FN4O5S2 B2807452 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886893-02-3](/img/structure/B2807452.png)
3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, a nitro group, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, sulfonamide, nitro, and benzamide groups would likely influence its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the sulfonamide and benzamide groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .科学的研究の応用
Antimicrobial Activity
The compound 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and its derivatives demonstrate significant potential in antimicrobial activity. Studies have synthesized various fluoro substituted sulphonamide benzothiazole compounds, including thiazole derivatives for antimicrobial screening. These compounds, due to their structural characteristics, exhibit a wide range of biodynamic properties. The synthesis of these compounds involves complex reactions starting from 3-chloro-4-fluoro aniline, suggesting their potent biodynamic agents due to the presence of fluorobenzenes and 2-substituted benzothiazoles (Jagtap et al., 2010).
Synthesis and Structural Studies
Research on the synthesis and structural studies of related compounds highlights the development of new nitro and sulfonamide derivatives. An improved procedure for the synthesis of these compounds demonstrates the significance of the sulfamoyl group and the role of electron-withdrawing substituents in the compound's efficacy. The structural analysis through spectroscopic methods confirms the complex nature of these molecules (Shlenev et al., 2017).
Anticancer and PI3K/mTOR Inhibition
One of the notable applications of similar compounds is in cancer research, where derivatives of the 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide structure serve as inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These inhibitors show potent and efficacious in vitro and in vivo activities. The structural modifications aim to improve metabolic stability and reduce toxicities, making them valuable in developing anticancer therapies (Stec et al., 2011).
Antimalarial and COVID-19 Research
The antimalarial potential of sulfonamide derivatives, including computational calculations and molecular docking studies, reveals the adaptability of these compounds against various diseases. The exploration into their effectiveness against COVID-19 provides a testament to the versatility of these molecules in drug discovery, demonstrating significant activity through molecular docking against SARS-CoV-2 proteins (Fahim & Ismael, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWOGNSNSWYVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

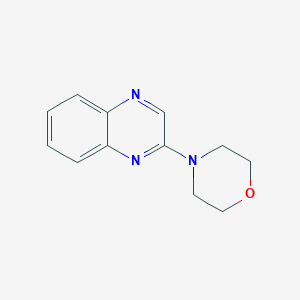
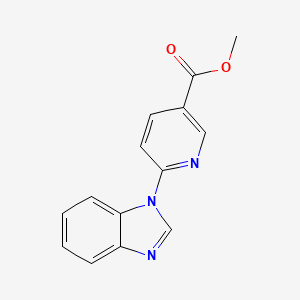

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)

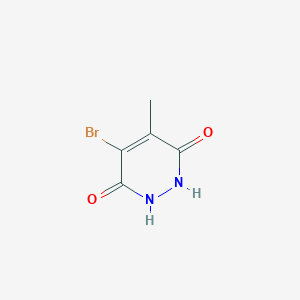
![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2807382.png)
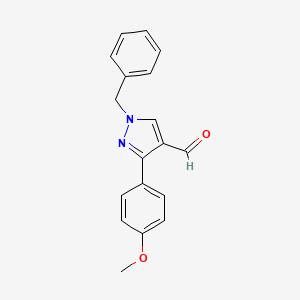
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)
